molecular formula C16H24N4O B11672888 2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

2-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

Cat. No.: B11672888
M. Wt: 288.39 g/mol
InChI Key: MJKQHDSLMAFJOR-UHFFFAOYSA-N
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Description

2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperidine moiety and an ethan-1-ol group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 1-(2-chloroethyl)piperidine under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and cyclization, to yield the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The ethan-1-ol group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted ethers or esters. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-IMINO-3-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL
  • 2-{2-IMINO-3-[2-(PYRROLIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL

Uniqueness

Compared to similar compounds, 2-{2-IMINO-3-[2-(PIPERIDIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its piperidine moiety, in particular, contributes to its unique binding properties and potential therapeutic effects.

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

2-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]ethanol

InChI

InChI=1S/C16H24N4O/c17-16-19(11-10-18-8-4-1-5-9-18)14-6-2-3-7-15(14)20(16)12-13-21/h2-3,6-7,17,21H,1,4-5,8-13H2

InChI Key

MJKQHDSLMAFJOR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N(C2=N)CCO

Origin of Product

United States

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